2-(4-iodo-1H-pyrazol-1-yl)acetamide
Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)acetamide is a chemical compound with the molecular formula C5H6IN3O and a molecular weight of 251.03 g/mol . This compound features a pyrazole ring substituted with an iodine atom at the 4-position and an acetamide group at the 1-position. It is a solid at room temperature and is used in various scientific research applications.
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Compounds containing the pyrazole moiety have been reported to influence several biochemical pathways .
Result of Action
Pyrazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-(4-iodo-1H-pyrazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to changes in their activity, which in turn affects various cellular processes . Additionally, this compound may interact with proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound may inhibit the phosphorylation of key signaling proteins, thereby modulating the activity of downstream effectors. These changes can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of enzymes, leading to their inhibition or activation . This binding can disrupt the normal function of the enzymes, resulting in changes in cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, this compound can cause toxic or adverse effects, including organ damage and impaired physiological functions. It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The metabolic pathways of this compound can influence its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and localization within target cells. The distribution of this compound can affect its concentration at the site of action, influencing its potency and duration of effect.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-iodopyrazole with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-iodo-1H-pyrazol-1-yl)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
2-(4-iodo-1H-pyrazol-1-yl)acetamide can be compared with other similar compounds, such as:
2-(4-chloro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
2-(4-bromo-1H-pyrazol-1-yl)acetamide:
2-(4-fluoro-1H-pyrazol-1-yl)acetamide: Features a fluorine atom, which can significantly alter the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYADYRFWCBASA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305449 | |
Record name | 4-Iodo-1H-pyrazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-55-9 | |
Record name | 4-Iodo-1H-pyrazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1H-pyrazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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